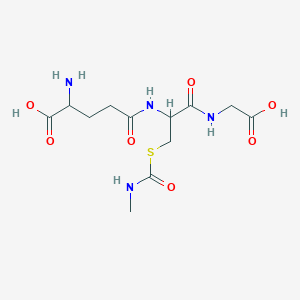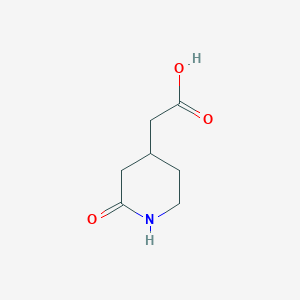
2-(2-Oxopiperidin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopiperidin-4-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxopiperidin-4-yl)acetic acid can be achieved through various synthetic routes. One common method involves the catalytic coupling reaction followed by hydrolysis to remove protecting groups. This method is advantageous due to its short steps, high conversion rate, and yield, making it suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective raw materials and mild operation conditions to ensure high safety and efficiency. The process often includes steps such as hydrogenation, cyclization, and amination to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Oxopiperidin-4-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid, quinoline organocatalysts, and other specific catalysts that facilitate the formation of enantiomerically enriched products .
Major Products Formed: The major products formed from the reactions of this compound include substituted piperidines, spiropiperidines, and condensed piperidines. These products have significant applications in the pharmaceutical industry .
Applications De Recherche Scientifique
2-(2-Oxopiperidin-4-yl)acetic acid has a wide range of scientific research applications. It is used in the synthesis of biologically active piperidines, which are crucial in drug discovery and development. The compound’s derivatives exhibit various pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties .
In the field of chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. In biology, it is used to study the interactions between piperidine derivatives and biological targets. In medicine, the compound’s derivatives are explored for their potential therapeutic applications .
Mécanisme D'action
The mechanism of action of 2-(2-Oxopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s derivatives can bind to DNA via intercalation, leading to various biological effects. The exact mechanism may vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
2-(2-Oxopiperidin-4-yl)acetic acid can be compared with other piperidine derivatives, such as 2,6-dioxopiperidine-3-yl acetic acid and 2-oxo-1,2,3,4-tetrahydropyridine. These compounds share similar structural features but differ in their specific functional groups and biological activities .
List of Similar Compounds:- 2,6-Dioxopiperidine-3-yl acetic acid
- 2-Oxo-1,2,3,4-tetrahydropyridine
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
These compounds highlight the diversity and versatility of piperidine derivatives in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-(2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) |
Clé InChI |
JKWPNKFDMAYROG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)




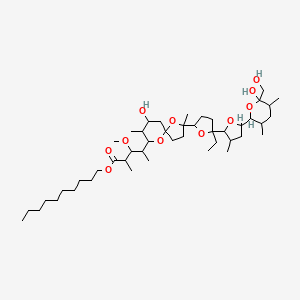
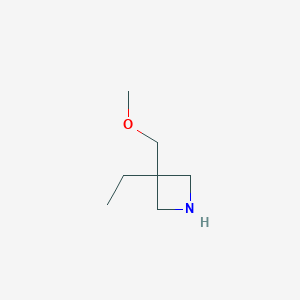
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
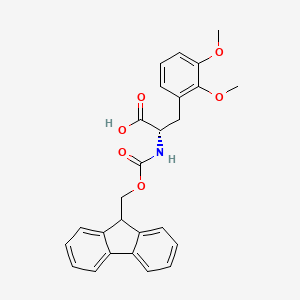

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
